Shizukaol D biosynthetic pathway in Chloranthus
Shizukaol D biosynthetic pathway in Chloranthus
An In-Depth Technical Guide to the Shizukaol D Biosynthetic Pathway in Chloranthus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Shizukaol D is a structurally complex dimeric sesquiterpenoid belonging to the lindenane class, predominantly isolated from plants of the Chloranthus genus, such as Chloranthus japonicus and Chloranthus serratus[1][2][3]. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory properties[2][4][5]. Shizukaol D, in particular, has been shown to inhibit the growth of liver cancer cells by modulating the Wnt signaling pathway and to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism[1][4].
This technical guide provides a comprehensive overview of the current understanding of the Shizukaol D biosynthetic pathway. While the complete enzymatic sequence in Chloranthus has not been fully elucidated, a plausible pathway has been proposed based on known terpenoid biochemistry and biomimetic chemical syntheses[6][7]. This pathway involves the cyclization of a universal sesquiterpene precursor to form lindenane monomers, followed by oxidative modifications and a key [4+2] Diels-Alder cycloaddition reaction to form the dimeric scaffold[6][8][9]. This document details these proposed steps, presents available quantitative data, outlines key experimental protocols for isolation and analysis, and provides visual diagrams to illustrate the core concepts.
Proposed Biosynthetic Pathway
The biosynthesis of Shizukaol D is a multi-step process that begins with central isoprenoid metabolism and culminates in a complex dimerization and subsequent chemical modifications. The pathway is hypothesized to proceed through the following key stages.
2.1 Formation of Sesquiterpene Precursors The journey begins in the plastids with the methylerythritol phosphate (MEP) pathway, which synthesizes the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). FPP is the common precursor for all sesquiterpenoids, including the lindenane monomers.
2.2 Lindenane Monomer Synthesis and Modification A putative terpene synthase (TPS) catalyzes the complex cyclization of the linear FPP molecule into the characteristic tricyclic 3/5/6-fused ring system of the lindenane skeleton. Following the initial cyclization, the lindenane monomer undergoes several tailoring reactions, primarily oxidations and hydroxylations. These steps are likely catalyzed by Cytochrome P450 monooxygenases (CYPs), which are well-known for their role in diversifying terpenoid structures[10][11]. These modifications are critical as they generate two distinct lindenane monomers: one that will serve as a diene and another that will act as a dienophile in the subsequent dimerization step.
2.3 Dimerization via [4+2] Cycloaddition The hallmark of Shizukaol D biosynthesis is the dimerization of two lindenane-type sesquiterpenoid monomers. This is widely proposed to occur via an enzymatic, stereospecific [4+2] Diels-Alder reaction[9][12][13]. The reaction joins the two monomeric units to create the complex, polycyclic core structure of the shizukaol family. The total synthesis of Shizukaol D has been successfully achieved, inspired by this proposed biomimetic cycloaddition, lending strong support to this hypothesis[6][7].
2.4 Final Tailoring Steps After the core dimeric scaffold is formed, it is likely subjected to a final series of tailoring reactions. These can include further hydroxylations, acylations, or other modifications catalyzed by various enzymes to yield the final, biologically active Shizukaol D molecule.
Caption: Proposed biosynthetic pathway of Shizukaol D from FPP.
Quantitative Data
Quantitative analysis is crucial for understanding the feasibility of natural product extraction and for evaluating biological efficacy. The following tables summarize key quantitative data related to Shizukaol D.
Table 1: Isolation Yield of Shizukaol D from Chloranthus japonicus This table outlines the reported yield of purified Shizukaol D from its natural source.
| Plant Material | Initial Mass (kg) | Final Yield (mg) | Purity (%) | Yield (%) | Reference |
| Chloranthus japonicus (dried, powdered) | 10 | 20 | >98 | 0.0002 | [1] |
Table 2: In Vitro Biological Activity of Shizukaol D This table presents the half-maximal inhibitory concentration (IC₅₀) of Shizukaol D against a human liver cancer cell line, demonstrating its cytotoxic potential.
| Cell Line | Assay | IC₅₀ (µmol/L) | Reference |
| SMMC-7721 (Human Hepatoma) | Cytotoxicity | 13.71 ± 1.68 | [2] |
| SMMC-7721 (Human Hepatoma) | Cytotoxicity | 8.82 ± 1.66 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections describe the protocols used for the isolation of Shizukaol D and the assessment of one of its key biological activities.
4.1 Protocol for Isolation and Purification of Shizukaol D
This protocol is adapted from the methodology described for the isolation of Shizukaol D from Chloranthus japonicus[1].
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Extraction:
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Air-dried and powdered C. japonicus plant material (10 kg) is extracted three times with 95% Ethanol (EtOH) (3 x 40 L) under reflux conditions.
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The filtrate is combined and evaporated under reduced pressure to yield a crude residue (approx. 740 g).
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Solvent Partitioning:
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The crude residue is dissolved in water (H₂O) and sequentially extracted with ethyl acetate (AcOEt) and then n-butanol (n-BuOH).
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The AcOEt extract (approx. 380 g) is collected for further purification.
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Column Chromatography I (MCI gel):
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The AcOEt extract is subjected to column chromatography on an MCI gel CHP20P column.
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Elution is performed with a MeOH-H₂O gradient (from 3:7 to 5:5, 7:3, and finally 1:0) to yield several fractions.
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Column Chromatography II (Silica Gel):
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The target fraction from the previous step (Fraction C₇) is further separated by silica gel column chromatography.
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Elution is performed using a CHCl₃-MeOH gradient (from 100:1 to 80:1 and 60:1).
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Column Chromatography III (Sephadex LH-20):
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The Shizukaol D-containing fraction is purified on a Sephadex LH-20 column using methanol (MeOH) as the eluent.
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This step yields purified Shizukaol D (20 mg) with a purity of >98%.
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Structural Identification:
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The identity and structure of the purified compound are confirmed using Electron Spray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR) spectroscopy.
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Caption: Experimental workflow for the isolation of Shizukaol D.
4.2 Protocol for Western Blot Analysis of AMPK Activation
This protocol summarizes the method used to determine the effect of Shizukaol D on the phosphorylation of AMPK and its downstream target, ACC, in HepG2 cells[1].
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Cell Culture and Treatment:
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HepG2 cells are cultured to the desired confluence.
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Cells are treated with various concentrations of Shizukaol D (e.g., 0.5, 1, 2, 5 µM) for a specified time (e.g., 1 hour). A vehicle control (DMSO) and a positive control (e.g., 2 mM Metformin) are included.
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Protein Extraction:
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After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
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The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Protein Transfer:
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Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
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The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK, Thr172), total AMPK, phosphorylated ACC (p-ACC, Ser79), total ACC, and a loading control (e.g., β-actin).
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The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection and Quantification:
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
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Mechanism of Action: Modulation of AMPK Signaling
Recent research has illuminated a key mechanism through which Shizukaol D exerts its metabolic effects: the activation of the AMPK signaling pathway[1][5]. This pathway is a central regulator of cellular energy homeostasis.
Studies have shown that Shizukaol D induces mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. This disruption in mitochondrial function leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. The elevated AMP/ATP ratio is a primary signal for the activation of AMPK. Once activated, AMPK phosphorylates downstream targets, including Acetyl-CoA Carboxylase (ACC), which leads to the inhibition of fatty acid synthesis and a reduction in cellular triglyceride and cholesterol levels[1][5]. This signaling cascade provides a molecular basis for the potential use of Shizukaol D in treating metabolic disorders.
References
- 1. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 6. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Syntheses of Sarcandrolide J and Shizukaol D: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. Chemistry and biology of biosynthetic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
